9-Aminononanoic acid
Overview
Description
9-Aminononanoic acid is an organic compound with the molecular formula C9H19NO2. It is characterized by a nine-carbon alkane chain with terminal carboxylic acid and amine groups. This compound is notable for its use as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other conjugation reactions .
Biochemical Analysis
Biochemical Properties
The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc
Cellular Effects
As a bifunctional molecule, 9-Aminononanoic acid serves as a versatile building block for constructing complex bioactive molecules and drug candidates . Its hydrophobic alkyl chain offers excellent lipophilicity, facilitating passive membrane transport and enhancing bioavailability of the resulting compounds .
Molecular Mechanism
It is known to interact with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Aminononanoic acid can be synthesized from natural unsaturated fatty acids through a series of chemical reactions. One common method involves the metathesis of natural fatty acids followed by oxidative cleavage. The process includes:
Catalytic Cross Metathesis: Unsaturated fatty acids or esters are subjected to a catalytic cross metathesis reaction with ethylene to form ω-unsaturated acids or esters.
Oxidative Cleavage: The resulting ω-unsaturated acids or esters undergo oxidative cleavage to form aldehyde acids or esters.
Reductive Amination: The aldehyde acids or esters are then converted to ω-amino acids or esters through reductive amination.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The use of renewable starting materials, such as natural unsaturated fatty acids, makes the process economical and sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The amino group in this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds (ketones and aldehydes), forming stable amide bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reactions typically involve reagents like N-hydroxysuccinimide esters and carbodiimides under mild conditions
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Various amine derivatives.
Substitution: Amide bonds formed with carboxylic acids and activated esters
Scientific Research Applications
9-Aminononanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other conjugation reactions
Medicine: Utilized in the development of enzyme inhibitors and conjugates for targeted drug delivery.
Industry: Employed in the production of nylon-9 and other polymers with desirable mechanical properties.
Mechanism of Action
The mechanism of action of 9-aminononanoic acid involves its functional groups:
Comparison with Similar Compounds
Nonanoic Acid: A nine-carbon fatty acid with a carboxylic acid group but lacking the amino group.
9-Aminononanamide: A derivative of 9-aminononanoic acid with an amide group instead of a carboxylic acid group.
Uniqueness: this compound is unique due to its dual functional groups (amino and carboxyl), which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable amide bonds makes it particularly valuable in the synthesis of PROTACs and other conjugation reactions .
Properties
IUPAC Name |
9-aminononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPQCOZMXULHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-72-5 | |
Record name | Nonanoic acid, 9-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25748-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80149805 | |
Record name | 9-Aminononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-12-3 | |
Record name | 9-Aminononanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopelargonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Aminononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Aminononanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOPELARGONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74J3RY6ZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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